molecular formula C3H6BrF B12664809 Bromofluoropropane CAS No. 65291-92-1

Bromofluoropropane

Cat. No.: B12664809
CAS No.: 65291-92-1
M. Wt: 140.98 g/mol
InChI Key: ZAONJNQXCRQBQZ-UHFFFAOYSA-N
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Description

Bromofluoropropane (C₃H₆FBr) is a halogenated hydrocarbon comprising propane substituted with one fluorine and one bromine atom. Its structural isomerism allows for variations such as 1-bromo-2-fluoropropane (CAS 1871-72-3) and 1-bromo-3-fluoropropane (CAS 352-91-0), with distinct physicochemical properties depending on substitution patterns .

Properties

CAS No.

65291-92-1

Molecular Formula

C3H6BrF

Molecular Weight

140.98 g/mol

IUPAC Name

1-bromo-1-fluoropropane

InChI

InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3

InChI Key

ZAONJNQXCRQBQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 3-fluoropropanol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoropropane may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Bromofluoropropane serves as a precursor in the synthesis of fluoromethyl amino acids. These compounds are essential for studying enzyme mechanisms and protein interactions due to their unique properties imparted by the fluorine atom. The incorporation of fluorine can enhance the biological activity and stability of these amino acids in various biochemical processes.

Biology

In biological research, this compound is utilized to develop fluorinated analogs of biologically active molecules. These analogs are crucial for investigating metabolic pathways and drug interactions, allowing researchers to explore how structural changes affect biological function.

Medicine

The compound plays a role in the development of new pharmaceuticals, particularly those that utilize fluorinated compounds. Fluorination often improves bioavailability and metabolic stability, making these drugs more effective in clinical settings.

Industry

In industrial applications, this compound is employed in synthesizing specialty chemicals and materials, including polymers and agrochemicals. Its unique reactivity patterns make it valuable for producing compounds with specific desired properties.

Fluorinated Amino Acids

A study demonstrated the synthesis of fluorinated amino acids using this compound derivatives. These amino acids showed potential applications in regulating blood pressure and inhibiting tumor growth due to their enhanced biological properties attributed to fluorination.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor in enzymatic reactions. The presence of both bromine and fluorine enhances its ability to bind effectively to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.

Toxicological Assessments

Toxicity studies have shown that this compound has an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity. However, it is classified as highly flammable, necessitating careful handling during laboratory use.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoropropane exerts its effects largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Chemical Identity

Characteristic Information
Chemical formula C₃H₆FBr
CAS Registry Number 1871-72-3 (1-bromo-2-fluoropropane), 352-91-0 (1-bromo-3-fluoropropane)
Synonyms Bromofluoropropane, HBFC-271 B1
Regulatory classification Ozone-depleting substance (ODS), regulated under Montreal Protocol

However, structurally similar compounds like 1-bromoperfluoropropene (CF₃CF=CFBr) exhibit a normal boiling point of 121°C and vapor pressure of 27 kPa at 298 K, suggesting this compound may have comparable volatility . Toxicity data remain unverified, posing challenges for risk assessment .

Comparison with Similar Compounds

This compound belongs to a broader class of bromofluorocarbons (BFCs) and hydrobromofluorocarbons (HBFCs) used historically as fire suppressants, refrigerants, or solvents. Below is a comparative analysis with key analogs:

Ozone-Depleting Potential (ODP)

Compound (HBFC Group) Formula CAS No. ODP Key Applications
This compound (HBFC-271 B1) C₃H₆FBr 1871-72-3 0.7 Fire suppression, solvents
Bromotrifluoropropane (HBFC-253 B1) C₃H₄F₃Br 421-46-5 0.8 Refrigerants, foam blowing
Dibromodifluoropropane (HBFC-252 B2) C₃H₄F₂Br₂ 460-25-3 1.0 Industrial cleaning agents
Trithis compound (HBFC-251 B1) C₃H₄FBr₃ 75372-14-4 0.3 Laboratory synthesis
Bromopentafluoropropane C₃HF₅Br₂ 460-88-8 N/A Halon replacement research

Key Observations :

  • This compound’s ODP (0.7) is intermediate, lower than Dibromodifluoropropane (1.0) but higher than Trithis compound (0.3) .
  • Bromopentafluoropropane lacks ODP data but is studied as a Halon alternative due to reduced bromine content .

Biological Activity

Bromofluoropropane, a compound with the molecular formula C3_3H6_6BrF, has garnered interest in various fields due to its unique biological activities. This article explores its biological properties, potential applications, and relevant research findings.

This compound is an organobromine compound that combines bromine and fluorine with a propane backbone. Its structure allows it to engage in various chemical interactions, making it a candidate for applications in pharmaceuticals and imaging agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit effects on cellular mechanisms, potentially influencing pathways related to neurodegenerative diseases and cancer.

  • Neuroimaging Potential : this compound has been investigated as a potential imaging agent for neurodegenerative diseases. Its derivatives have shown promise in binding to amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease .
  • Cellular Interaction : Studies suggest that this compound can affect cellular signaling pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis, which could be beneficial in cancer treatment .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study 1 : A study investigated the binding affinity of this compound derivatives to β-amyloid plaques in transgenic mouse models. Results indicated a significant binding capacity, suggesting potential for use in diagnostic imaging .
  • Study 2 : Another study focused on the synthesis and evaluation of this compound-based compounds as inhibitors of tau pathology in Alzheimer's disease. The compounds demonstrated selective binding to tau aggregates, providing insights into their therapeutic potential .

Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : this compound is rapidly absorbed when administered via various routes.
  • Distribution : It shows a preferential accumulation in brain tissues, which is advantageous for neuroimaging applications.
  • Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile.
  • Excretion : Primarily eliminated through renal pathways.

Toxicological Studies

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish safe dosage levels for clinical applications.

Data Tables

PropertyValue
Molecular FormulaC3_3H6_6BrF
Molecular Weight139.99 g/mol
Binding AffinityHigh (specific to targets)
Toxicity LevelLow (at therapeutic doses)

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